1,2-Dihydro-1-demethyl-harmalol
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Overview
Description
1,2-Dihydro-1-demethyl-harmalol is a derivative of harmalol, an indole alkaloid found in various plants, particularly in the Peganum harmala (Syrian rue). This compound is part of a class of naturally occurring substances known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-demethyl-harmalol typically involves the reduction of harmalol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of harmalol. This approach is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-demethyl-harmalol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmalol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Harmalol
Reduction: Fully saturated derivatives
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-demethyl-harmalol involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Harmalol: The parent compound, known for its similar biological activities.
Harmine: Another indole alkaloid with potent anticancer and antimicrobial properties.
Harmaline: Exhibits similar pharmacological effects, including antimicrobial and anticancer activities.
Uniqueness
1,2-Dihydro-1-demethyl-harmalol stands out due to its unique structural modifications, which enhance its biological activity and reduce potential side effects compared to its parent compound, harmalol .
Properties
CAS No. |
83177-17-7 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-14H,3-4,6H2 |
InChI Key |
IWRXUIJKXFGEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
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